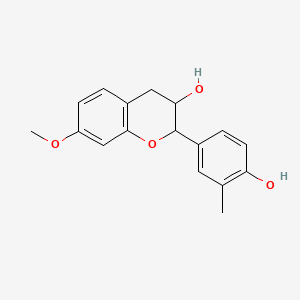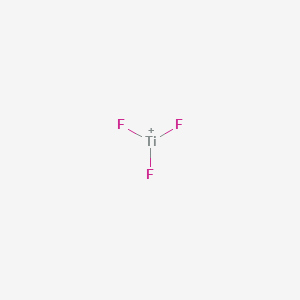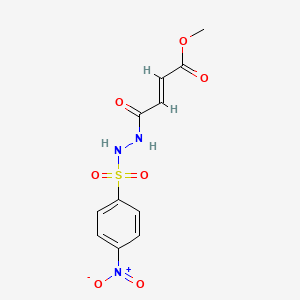
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. The specific configuration of this compound, including the (5S-trans) designation, indicates its stereochemistry, which can influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- typically involves multi-step organic reactions. The process begins with the formation of the acridine core, followed by the introduction of the hydroxyl and methoxy groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz[a,j]acridine: Shares a similar core structure but lacks the hydroxyl and methoxy groups.
5,6-Dihydrodibenz[a,j]acridine: Similar structure but different functional groups and stereochemistry.
Uniqueness
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
| 117019-86-0 | |
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(10S,11S)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m0/s1 |
Clave InChI |
QNUNQPAXPNGPMT-VXKWHMMOSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
SMILES canónico |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)



![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/no-structure.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)


![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

